molecular formula C4H12Cl2N2 B565242 Piperazine-d8 Dihydrochloride CAS No. 849482-21-9

Piperazine-d8 Dihydrochloride

Cat. No. B565242
M. Wt: 167.103
InChI Key: CVVIJWRCGSYCMB-VHGLFXLXSA-N
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Description

Piperazine-d8 Dihydrochloride is the labelled derivative of Piperazine Dihydrochloride . Piperazine Dihydrochloride is an anthelmintic agent used in the treatment of parasitic worms in animals . It is effective against the intestinal nematodes ASCARIS LUMBRICOIDES (roundworm) and ENTEROBIUS VERMICULARIS (pinworm, threadworm) .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .


Molecular Structure Analysis

The molecular structure of Piperazine-d8 Dihydrochloride is C4H12Cl2N2 .


Chemical Reactions Analysis

Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol . Analytical methods for the determination of piperazine in its formulations include the gravimetric method with 2,4,6-trinitrophenol (picric acid), colorimetric, spectrophotometric techniques, and chromatographic methods like high-pressure liquid chromatography [HPLC] and revered phase high-pressure liquid chromatography [RP HPLC], gas chromatography [GC], liquid chromatography–mass spectrometry [LC-MS] .


Physical And Chemical Properties Analysis

Piperazine Dihydrochloride appears as white to cream-colored needles or powder . The molecular weight is 167.10 g/mol .

Scientific Research Applications

Therapeutic Applications and Molecular Design

Piperazine derivatives, including Piperazine-d8 Dihydrochloride, have found extensive applications in the design of therapeutic drugs due to their significant medicinal potential. These compounds are involved in the rational design of drugs, exhibiting a wide array of therapeutic uses. Piperazine moiety is a common component in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent properties. Modifying the substitution pattern on the piperazine nucleus leads to recognizable differences in the medicinal potential of resultant molecules, suggesting the flexibility of piperazine as a building block in drug discovery. The diversity in molecular design bearing the piperazine entity underscores its broad potential in pharmacophore development for various diseases, advocating for further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).

Antimycobacterial Activity and SAR

Piperazine and its analogues play a crucial role in antimycobacterial activity, especially against Mycobacterium tuberculosis (MTB). The compound has been a vital building block in the structural frame of several potent molecules reported in recent years. Notably, these molecules have shown potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. This review outlines the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, providing insights for developing safer, selective, and cost-effective antimycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Antidepressant Development and SAR

The presence of a piperazine substructure is a common feature in many marketed antidepressants, attributed to its favorable CNS pharmacokinetic profile. This review critically analyzes the significance of the piperazine moiety in developing novel antidepressants, providing an overview of current developments and SAR studies. It discusses the structural features and optimizations required to enhance the efficacy and potency of piperazine-based antidepressants, indicating the role of piperazine in specific binding conformations of these agents (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).

Biological Potentials and Pharmacological Activities

Piperazines exhibit a broad range of biological and pharmacological activities, found in many biologically active compounds with antipsychotic, anti-depressant, anti-malarial, and anti-inflammatory properties. Modifications in the piperazine ring moiety show high efficacy with better potency and lesser toxicity. This review highlights the diverse biological activities related to piperazines and its derivatives, emphasizing the importance of piperazine in medicinal chemistry and drug development processes (Verma & Kumar, 2017).

Safety And Hazards

Piperazine Dihydrochloride can cause irritation to eyes, skin, and the respiratory system. It can also cause skin burns, sensitization, asthma, gastrointestinal upset, headache, nausea, vomiting, incoordination, and muscle weakness . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring. This could encourage future research on the selective C–H functionalization of the piperazine ring .

properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuteriopiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H/i1D2,2D2,3D2,4D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVIJWRCGSYCMB-VHGLFXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678653
Record name (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine-d8 Dihydrochloride

CAS RN

849482-21-9
Record name (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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